molecular formula C7H8BN3O2 B6211289 {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid CAS No. 1231934-39-6

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid

Cat. No.: B6211289
CAS No.: 1231934-39-6
M. Wt: 176.97 g/mol
InChI Key: FKLWIBNFXSLOBQ-UHFFFAOYSA-N
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Description

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid is a boronic acid derivative with a unique structure that includes a triazole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid is unique due to the presence of both a triazole and pyridine ring, along with the boronic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₈H₉B N₄O
Molecular Weight167.21 g/mol
IUPAC NameThis compound
CAS Number124707529

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Notably, it has been studied for its inhibitory effects on certain kinases and bromodomains.

  • Kinase Inhibition : Compounds with similar structural features have shown promising results as inhibitors of c-Met kinase and other related pathways. For instance, derivatives of triazolo compounds have demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values in the low micromolar range .
  • Bromodomain Inhibition : Research has indicated that triazolo derivatives can act as potent inhibitors of bromodomains such as BRD4 and BRD9. These bromodomains are implicated in various cancers and inflammatory diseases, making the inhibition of their activity a potential therapeutic strategy .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Anti-Cancer Activity : A study examined a series of triazolo derivatives where one compound exhibited an IC₅₀ value of 0.83 μM against A549 cells. This suggests that modifications in the triazolo structure can significantly enhance anti-cancer potency .
  • Selectivity in Inhibition : Another research focused on the selectivity of these compounds towards different bromodomains. The results showed that some derivatives could selectively inhibit BRD9 with minimal effects on other bromodomains, indicating a potential for targeted therapy in diseases associated with aberrant bromodomain activity .

Safety and Toxicology

Safety assessments indicate that this compound may pose some risks:

  • Toxicity Profile : The compound is classified as harmful if swallowed and may cause skin irritation. Precautionary measures should be taken when handling this compound in laboratory settings .

Future Directions

Research into this compound is ongoing. Future studies are likely to focus on:

  • Structure-Activity Relationships (SAR) : Understanding how variations in the chemical structure affect biological activity will be crucial for developing more effective derivatives.
  • Clinical Trials : Further preclinical and clinical trials will be necessary to evaluate the therapeutic potential and safety profile of this compound in human subjects.

Properties

CAS No.

1231934-39-6

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4,12-13H,1H3

InChI Key

FKLWIBNFXSLOBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=NN=C2C=C1)C)(O)O

Purity

95

Origin of Product

United States

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